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Compound of Interest

Compound Name: 1-Chloro-3-propoxypropane

Cat. No.: B8577717

Get Quote

Technical Monograph: 1-Chloro-3-
propoxypropane
Executive Summary
1-Chloro-3-propoxypropane (also known as 3-chloropropyl propyl ether) is a bifunctional

aliphatic ether widely utilized as a C3-linker in medicinal chemistry and materials science. Its

structure—comprising a propyl ether moiety and a terminal alkyl chloride—renders it a versatile

electrophile. It is primarily employed to introduce the 3-propoxypropyl side chain into aromatic

heterocycles, a common pharmacophore in antihistamines, antipsychotics, and kinase

inhibitors.

Unlike symmetrical dihalides, the ether linkage in CAS 4161-23-3 provides unique solubility

profiles and metabolic stability distinct from pure alkyl chains. This guide outlines its

physicochemical properties, validated synthetic protocols, and reactivity patterns.

Physicochemical Profile
The following data represents consensus values from experimental and computational sources.
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Property Value Condition / Note

CAS Number 4161-23-3

IUPAC Name 1-Chloro-3-propoxypropane

Molecular Formula C₆H₁₃ClO

Molecular Weight 136.62 g/mol

Physical State Colorless Liquid At 25°C

Boiling Point 144.0 ± 13.0 °C @ 760 mmHg

Density 0.90 ± 0.06 g/cm³ At 20°C

Refractive Index (

)
1.414 Predicted

Flash Point 50.7 ± 15.2 °C Closed Cup (Flammable)

LogP 1.78 Lipophilic

Solubility
Immiscible in water; Miscible in

EtOH, Et₂O, DCM

Synthetic Routes & Manufacturing[6]
The synthesis of 1-Chloro-3-propoxypropane is most efficiently achieved via Williamson

Ether Synthesis. This route is preferred over acid-catalyzed condensation due to higher

selectivity and the avoidance of symmetric bis-ether byproducts.

Primary Route: Selective Alkylation
This method utilizes 1-bromo-3-chloropropane as the electrophile. The reaction exploits the

difference in leaving group ability (

), allowing the nucleophilic alkoxide to selectively displace bromine while leaving the chlorine
atom intact for future derivatization.

Reaction Scheme:
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Process Logic & Impurity Control
Stoichiometry: A slight excess of the dihalide (1.1 equiv) is recommended to minimize double

alkylation, although the lower reactivity of the chloride usually prevents this.

Temperature Control: The addition of the alkoxide must be performed at

to prevent elimination (E2) side reactions which generate allyl chloride derivatives.

Quenching: Careful quenching is required to destroy unreacted hydride before extraction.

Reactivity & Synthetic Utility[9]
The utility of 1-Chloro-3-propoxypropane lies in the reactivity of the terminal chloride. It

serves as a "masked" linker; the ether is stable to most bases and reducing agents, while the

chloride can be displaced.

Key Transformations
Finkelstein Reaction: Conversion to the iodide (using NaI/Acetone) significantly increases

reactivity for substitution by weaker nucleophiles.

Amine Alkylation: Direct reaction with secondary amines (

) yields tertiary amines, a standard motif in GPCR-targeting drugs.

Grignard Formation: Reaction with Mg metal generates the organomagnesium species,

which can attack ketones/aldehydes to extend the carbon skeleton.

Visualization of Reactivity Pathways
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Figure 1: Divergent synthetic pathways for CAS 4161-23-3, highlighting its role as a precursor

for amines and organometallics.

Detailed Experimental Protocol
Protocol: Synthesis of 1-Chloro-3-propoxypropane
Scale: 50 mmol Safety: Perform in a fume hood. NaH is pyrophoric; handle under inert

atmosphere.

Reagents:

1-Propanol (3.0 g, 50 mmol)

Sodium Hydride (60% dispersion in oil) (2.2 g, 55 mmol)

1-Bromo-3-chloropropane (8.66 g, 55 mmol)

Tetrahydrofuran (THF), anhydrous (100 mL)

Procedure:

Activation: In a flame-dried 250 mL round-bottom flask equipped with a stir bar and reflux

condenser, suspend NaH (2.2 g) in anhydrous THF (50 mL) under nitrogen.

Alkoxide Formation: Cool the suspension to
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. Add 1-propanol dropwise over 20 minutes. Evolution of

gas will occur.[1] Stir for 30 minutes at

, then warm to room temperature (RT) for 30 minutes to ensure complete deprotonation.

Alkylation: Cool the mixture back to

. Add 1-bromo-3-chloropropane dropwise.

Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor via TLC (Mobile

phase: 10% EtOAc/Hexanes). The product will be less polar than the starting alcohol.

Work-up: Quench the reaction carefully with saturated

solution (20 mL) at

. Extract with Diethyl Ether (

mL).

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. Purify the residue via vacuum distillation (bp ~144°C @ 760
mmHg) or flash column chromatography (100% Hexanes

5% EtOAc/Hexanes) to yield the colorless liquid.

Safety & Handling (SDS Summary)
Hazard Class GHS Code Description

Flammable Liquid H226
Flammable liquid and vapor

(Flash Point ~50°C).

Acute Toxicity H302/H332
Harmful if swallowed or

inhaled.

Skin Irritation H315 Causes skin irritation.[2]

Eye Damage H318 Causes serious eye damage.
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Storage: Store in a cool, well-ventilated place under inert gas (Nitrogen/Argon). Keep away

from heat and sources of ignition.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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